Superior Cytotoxic Potency of Damnacanthal Compared to Nordamnacanthal in Breast and Leukemia Cancer Cell Lines
In a direct head-to-head study evaluating the cytotoxicity of naturally occurring anthraquinones, the parent compound damnacanthal exhibited significantly greater potency than its close structural analog nordamnacanthal against both MCF-7 breast cancer and K-562 leukemia cell lines [1].
| Evidence Dimension | Cytotoxicity (MTT Assay) |
|---|---|
| Target Compound Data | IC50 = 3.80 ± 0.57 μg/mL (MCF-7) and IC50 = 5.50 ± 1.26 μg/mL (K-562) for damnacanthal (1). |
| Comparator Or Baseline | IC50 > 50 μg/mL (MCF-7 and K-562) for nordamnacanthal (2). |
| Quantified Difference | Damnacanthal is >13-fold more cytotoxic against MCF-7 cells and >9-fold more cytotoxic against K-562 cells than nordamnacanthal. |
| Conditions | In vitro; MCF-7 and K-562 cancer cell lines; MTT assay; 72-hour exposure. |
Why This Matters
This potency differential, established for the unlabeled compound, is the foundation for selecting Damnacanthal-d3 for studies aiming to correlate observed biological effects directly to damnacanthal concentrations with high analytical fidelity.
- [1] Akhtar, M.N., et al. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. Molecules. 2013;18(8):10042-10055. View Source
